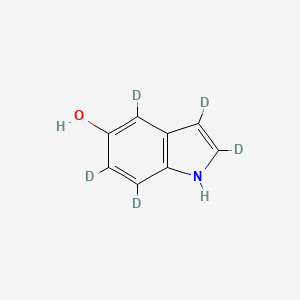
5-Hydroxyindole-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxyindole-d5 is a deuterated form of 5-Hydroxyindole, a compound that plays a significant role in various biological processes. The deuterium labeling (d5) is used to trace the compound in metabolic studies due to its stability and distinguishable mass from its non-deuterated counterpart. 5-Hydroxyindole is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Hydroxyindole involves the Nenitzescu synthesis, which uses quinones and enamines as starting materials. Calcium iodide (CaI2) is often used as a catalyst in this reaction, which offers advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction typically proceeds in polar solvents like dichloromethane (DCM), cyclopentyl methyl ether, or γ-valerolactone, with DCM providing the highest yield .
Industrial Production Methods
Industrial production of 5-Hydroxyindole-d5 may involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process.
化学反応の分析
Types of Reactions
5-Hydroxyindole-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent indole structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.
科学的研究の応用
5-Hydroxyindole-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of indole metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
作用機序
The mechanism of action of 5-Hydroxyindole-d5 involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it stimulates enterochromaffin cells to produce serotonin, which plays a crucial role in regulating intestinal functions .
類似化合物との比較
Similar Compounds
Indole: The parent compound of 5-Hydroxyindole, widely found in natural products and pharmaceuticals.
5-Hydroxytryptophan: A precursor to serotonin, metabolized by gut bacteria to produce 5-Hydroxyindole.
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin, used as a biomarker for neuroendocrine tumors.
Uniqueness
5-Hydroxyindole-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and interactions.
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
138.18 g/mol |
IUPAC名 |
2,3,4,6,7-pentadeuterio-1H-indol-5-ol |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H/i1D,2D,3D,4D,5D |
InChIキー |
LMIQERWZRIFWNZ-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C2=C1NC(=C2[2H])[2H])[2H])O)[2H] |
正規SMILES |
C1=CC2=C(C=CN2)C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


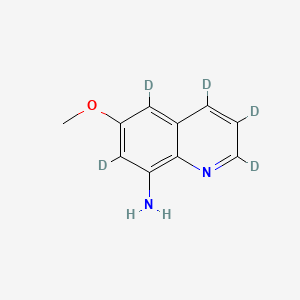
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)

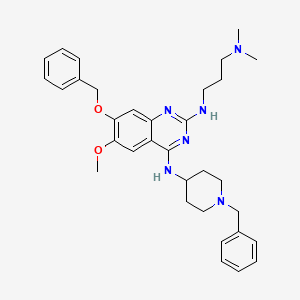
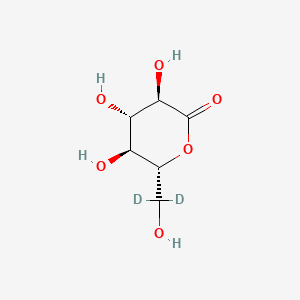
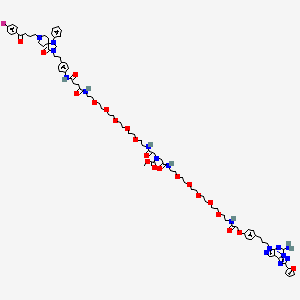
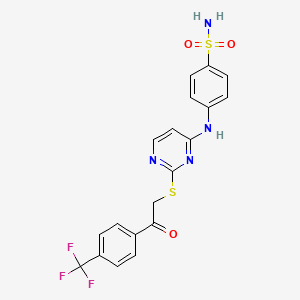


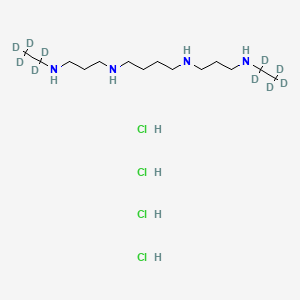
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
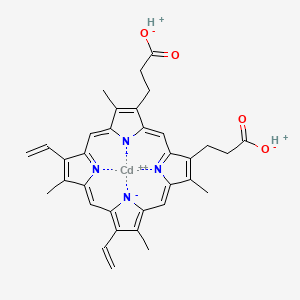
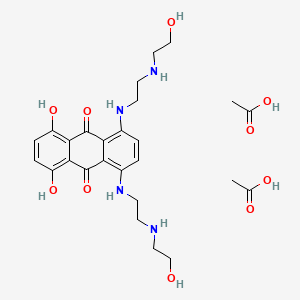
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
